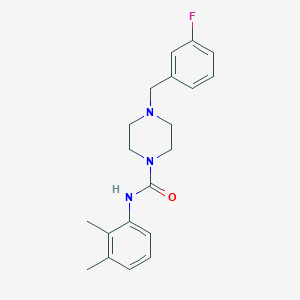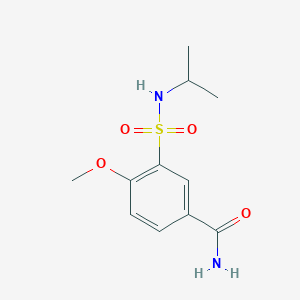![molecular formula C17H23NO3 B5463204 8-(mesitylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5463204.png)
8-(mesitylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “8-(mesitylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane” belong to a class of organic compounds known as spiro compounds. These are organic compounds featuring a spiro atom, a single atom that forms two or more rings . They have unique chemical properties due to their strained ring structure .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of specialized synthetic strategies. For example, the synthesis of halichlorine and pinnaic acid, which are marine alkaloids bearing a 6-azaspiro[4.5]decane skeleton, has been achieved using asymmetric synthesis strategies .Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by a single atom (the spiro atom) that is a member of two rings . This results in a three-dimensional structure that can have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions of spiro compounds can be complex and varied, depending on the specific compound and its functional groups. For example, the combustion of n-decane, a related compound, has been extensively studied, and its combustion mechanism and thermodynamics and transport properties are well understood .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, decane, a related compound, is known to be a flammable liquid with a certain molecular weight and chemical formula .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-10-13(2)15(14(3)11-12)16(19)18-6-4-17(5-7-18)20-8-9-21-17/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMRCGGAIYWIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC3(CC2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5463125.png)
![2-(2-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5463137.png)
![1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5463148.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5463156.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B5463161.png)
![N~1~-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE](/img/structure/B5463167.png)

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5463177.png)
![6-{[3-(1,3-benzodioxol-5-ylcarbonyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5463197.png)
![Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide](/img/structure/B5463209.png)

![N-ethyl-6-(2-fluoro-6-methoxyphenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5463222.png)
![1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5463228.png)
![N,N-dimethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5463238.png)
